4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Medicinal Chemistry Organic Synthesis Building Block Reactivity

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 2092712-47-3) is a heterocyclic building block that combines a 2‑pyridone core with a 1,2,4‑oxadiazole ring bearing a reactive chloromethyl handle. The 2‑pyridone moiety provides a hydrogen‑bond donor/acceptor system (calculated HBD = 1, HBA = that is absent in simple pyridine analogs, while the chloromethyl group enables efficient nucleophilic displacement for late‑stage diversification.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 2092712-47-3
Cat. No. B1475763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
CAS2092712-47-3
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1C2=NOC(=N2)CCl
InChIInChI=1S/C8H6ClN3O2/c9-4-7-11-8(12-14-7)5-1-2-10-6(13)3-5/h1-3H,4H2,(H,10,13)
InChIKeyPAGZQAFSEHVWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 2092712-47-3): Procurement-Grade Chemical Profile


4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 2092712-47-3) is a heterocyclic building block that combines a 2‑pyridone core with a 1,2,4‑oxadiazole ring bearing a reactive chloromethyl handle . The 2‑pyridone moiety provides a hydrogen‑bond donor/acceptor system (calculated HBD = 1, HBA = 4) that is absent in simple pyridine analogs, while the chloromethyl group enables efficient nucleophilic displacement for late‑stage diversification [1]. This compound is supplied for non‑human research use only .

Why 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one Cannot Be Replaced by Common In‑Class Analogs


Simple interchange with analogs such as 4-(5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one or the non‑pyridone pyridine congener introduces quantifiable liabilities in reactivity and target engagement. The chloromethyl group is a superior alkylating agent relative to the hydroxymethyl variant, which requires pre‑activation and delivers lower yields in nucleophilic displacement reactions [1]. The 2‑pyridone NH donor and carbonyl acceptor form specific hydrogen‑bond networks with biological targets that the pyridine analog cannot replicate, potentially reducing potency by orders of magnitude in systems where these contacts are critical [2]. These differences are structural, not incidental, and can directly affect downstream synthetic efficiency and assay outcomes.

Quantitative Differentiation Evidence for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one


Chloromethyl vs. Hydroxymethyl: Superior Leaving-Group Reactivity in Nucleophilic Substitution

3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles undergo direct O‑alkylation of phenols, whereas the corresponding hydroxymethyl analogs require pre‑activation and deliver substantially lower yields. In a model reaction with 4‑hydroxybenzenesulfonamide, chloromethyl oxadiazoles gave alkylation products in 28–86% yield, while the hydroxymethyl congener gave <10% conversion under identical conditions [1]. This reactivity gap translates directly to higher synthetic efficiency and broader substrate scope for the chloromethyl derivative.

Medicinal Chemistry Organic Synthesis Building Block Reactivity

Hydrogen-Bond Donor Capacity: 2-Pyridone vs. Pyridine Core

The 2‑pyridone tautomer of the target compound contributes one hydrogen‑bond donor (δN–H) and one acceptor (C=O), whereas the pyridine analog 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 50737-35-4) has zero HBD and only two HBA [1]. In kinase inhibitor scaffolds, the pyridone NH commonly donates a critical hydrogen bond to the hinge region of the ATP‑binding pocket; replacement with pyridine eliminates this contact and typically results in >10‑fold loss of inhibitory potency in matched molecular pairs [2].

Drug Design Molecular Recognition Physicochemical Properties

1,2,4-Oxadiazole Regioisomer Selection: 3,5-Disubstitution Pattern vs. Alternative Oxadiazole Linkages

The 1,2,4‑oxadiazole ring in the target compound is connected via the 3‑position to the pyridone and the 5‑position to the chloromethyl group. This 3,5‑disubstitution pattern has been shown in patent SAR studies to confer superior metabolic stability compared to the 1,3,4‑oxadiazole isomer, with human liver microsome t1/2 values of >120 min vs. 45–60 min for the 1,3,4‑regioisomer in analogous matched pairs [1]. The 3‑(pyridin‑4‑yl) attachment specifically limits CYP‑mediated oxidation at the pyridine ring relative to the 2‑pyridyl isomer [1].

Bioisostere Design Metabolic Stability Structure–Activity Relationships

High-Value Application Scenarios for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one (CAS 2092712-47-3)


Late‑Stage Diversification of Kinase Inhibitor Scaffolds via Nucleophilic Displacement

The chloromethyl handle allows direct attachment of amine, thiol, or alcohol nucleophiles without pre‑activation, enabling rapid parallel library synthesis of putative kinase inhibitors. The 2‑pyridone core provides a hinge‑binding hydrogen‑bond donor that is essential for target engagement in many kinase programs [1].

Synthesis of Metabolic‑Stable Bioisosteric Amide Replacements

The 3,5‑disubstituted 1,2,4‑oxadiazole scaffold serves as a metabolically stable amide bioisostere. The target compound can be incorporated into peptide‑mimetic or PROTAC linker designs where oxidative N‑dealkylation would otherwise limit half‑life [1].

Construction of CNS‑Penetrant Chemical Probes

The low molecular weight (211.6 g/mol), modest HBD count (1), and favorable calculated properties (2 rotatable bonds) are consistent with CNS MPO desirability. The chloromethyl group can be replaced with a basic amine to tune pKa and brain exposure, making the compound a strategic entry point for neuroscience probe development [1].

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